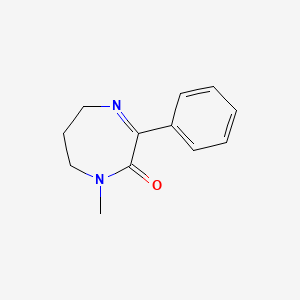

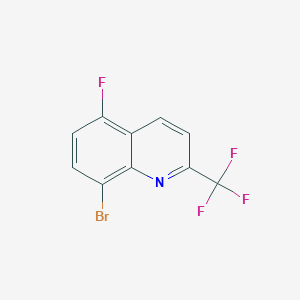

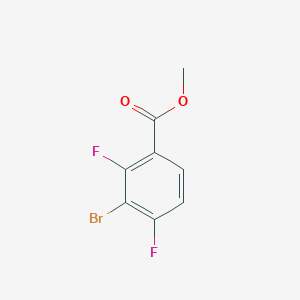

![molecular formula C21H29NO6S B1406982 Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate CAS No. 1237542-10-7](/img/structure/B1406982.png)

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate

Vue d'ensemble

Description

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate, also known as DITA, is a synthetic organic compound used in a variety of scientific research applications. It is a substituted azaspiro compound that contains two isopropyl groups and two carboxyl groups. It is a colorless, crystalline solid with a melting point of 192-195°C. DITA is typically used in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions.

Applications De Recherche Scientifique

Synthesis of Sterically Constrained Amino Acids

This compound is used in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids . These amino acids, which possess sterically constrained molecular framework, occupy a distinctive class of organic compounds that have aroused much interest among chemists and biologists . The sterically constrained compounds can be much more efficient and selective ligands for various biological targets, thus displaying pronounced biological activity .

Drug Discovery Programs

Azaspiro[3.3]heptanes, such as this compound, are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle . However, the sterically constrained amino acids are especially popular for the design of peptidomimetic drugs .

Design of Peptidomimetic Drugs

The principles of such design were formulated long ago and have been intensively used since then . As a result, a number of approved drugs or clinical candidates contain residues of sterically constrained amino acids .

DNA-Encoded Library Technology (DELT) Applications

This compound has potential applications in DNA-encoded library technology (DELT) via photocatalysis . The incorporation of unique and densely functionalized 2-oxa-1-azabicyclo[3.2.0]heptanes via [2+2] cycloaddition energy transfer sensitization provides access to an unexplored library of azaspiro compounds .

Synthesis of 6-Amino-2-Azaspiro[3.3]Heptane-6-Carboxylic Acid

This compound is used in the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid . Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .

Synthesis of 2-Azaspiro[3.3]Heptane-6-Carboxylic Acid

This compound is also used in the synthesis of 2-azaspiro[3.3]heptane-6-carboxylic acid . The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Propriétés

IUPAC Name |

dipropan-2-yl 2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO6S/c1-14(2)27-18(23)21(19(24)28-15(3)4)10-20(11-21)12-22(13-20)29(25,26)17-8-6-16(5)7-9-17/h6-9,14-15H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWAGXJADWMMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C(=O)OC(C)C)C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropyl 2-tosyl-2-azaspiro[3.3]heptane-6,6-dicarboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

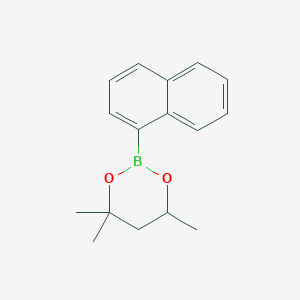

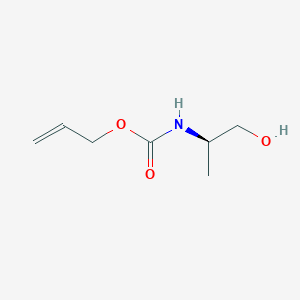

![(2R)-4-[(tert-butyldiphenylsilyl)oxy]-2-fluorocyclohexan-1-one](/img/structure/B1406901.png)

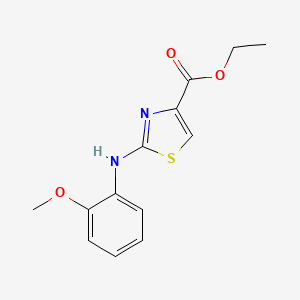

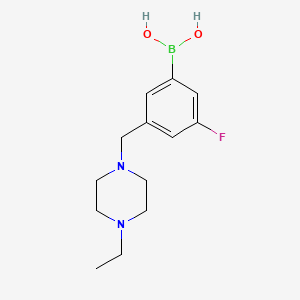

![2-Fluoro-4-[(oxolan-2-yl)methoxy]benzonitrile](/img/structure/B1406916.png)

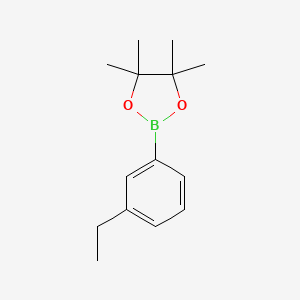

![3-[4-(Difluoromethoxy)phenyl]-2-methylpropanoic acid](/img/structure/B1406922.png)